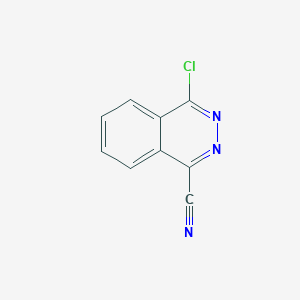

4-Chlorophthalazine-1-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chlorophthalazine-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClN3/c10-9-7-4-2-1-3-6(7)8(5-11)12-13-9/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXSIRYRJNJTEMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=C2Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Chlorophthalazine-1-carbonitrile: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties and characterization of 4-Chlorophthalazine-1-carbonitrile. Phthalazine derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties. The introduction of a chlorosubstituent and a carbonitrile group to the phthalazine scaffold presents a unique substitution pattern that is of interest for the development of novel therapeutic agents.

This document outlines the key physical properties of this compound, details the experimental protocols for their determination, and presents a logical workflow for the synthesis and characterization of this and other novel chemical entities.

Core Physical Properties

| Physical Property | Value |

| Molecular Formula | C₉H₄ClN₃ |

| Molecular Weight | 189.61 g/mol |

| Melting Point | To be determined |

| Boiling Point | To be determined |

| Solubility | To be determined |

| Appearance | To be determined |

Proposed Synthesis

A plausible synthetic route to this compound can be conceptualized based on established phthalazine chemistry. A potential starting material is phthalazin-1(2H)-one, which can be chlorinated and subsequently cyanated to yield the target compound. The final product would require purification, typically by recrystallization or column chromatography, and its structure confirmed through spectroscopic methods.

Experimental Protocols

Detailed methodologies for the determination of the key physical and structural properties of this compound are provided below.

Melting Point Determination

The melting point of a solid crystalline compound is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[1][2][3]

-

For a pure compound, the melting range should be narrow (typically 0.5-2°C).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of a compound. Both ¹H and ¹³C NMR spectra should be acquired.

Apparatus:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

High-quality 5 mm NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

Pipette

-

Vortex mixer

Procedure for ¹H and ¹³C NMR:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean vial.[4][5]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

Using a pipette, transfer the solution into an NMR tube.

-

Place the NMR tube in the spectrometer's spinner and insert it into the magnet.

-

Lock and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Process the resulting Free Induction Decay (FID) with a Fourier transform and phase correct the spectrum.

-

Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants.

-

Analyze the chemical shifts in the ¹³C NMR spectrum to identify all unique carbon environments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Apparatus:

-

Mass spectrometer (e.g., with Electron Ionization (EI) or Electrospray Ionization (ESI) source)

-

Sample vials

-

Solvent for sample dissolution (if using ESI)

Procedure for EI-MS:

-

A small amount of the solid or a concentrated solution of this compound is introduced into the ion source.

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam, causing the molecule to ionize and fragment.[6][7]

-

The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion, generating a mass spectrum.

-

The peak with the highest m/z value typically corresponds to the molecular ion (M⁺), which provides the molecular weight of the compound.

Workflow and Visualization

The following diagram illustrates a logical workflow for the synthesis, purification, and characterization of a novel chemical entity such as this compound. This process is fundamental in chemical research and drug discovery.

Caption: Synthesis and Characterization Workflow.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. Determination of Melting Point [wiredchemist.com]

- 3. westlab.com [westlab.com]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

Spectroscopic Profile of 4-Chlorophthalazine-1-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4-Chlorophthalazine-1-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific molecule, this document presents a comprehensive, predicted spectroscopic profile based on data from structurally similar compounds, including 1-chlorophthalazine, various phthalazine derivatives, and aromatic nitriles. The guide is structured to offer clear, actionable information for researchers working with this or related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of functional groups and the core phthalazine structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals in the aromatic region, characteristic of the substituted phthalazine ring system. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and nitrile groups.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 8.0 - 8.2 | d | ~8.0 |

| H-6 | 7.8 - 8.0 | t | ~7.5 |

| H-7 | 7.8 - 8.0 | t | ~7.5 |

| H-8 | 8.2 - 8.4 | d | ~8.0 |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for the eight carbon atoms of the phthalazine ring and the one carbon of the nitrile group. The chemical shifts are predicted based on the substitution pattern and known data for similar heterocyclic systems.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C≡N) | 115 - 120 |

| C-4 (C-Cl) | 150 - 155 |

| C-4a | 125 - 130 |

| C-5 | 128 - 132 |

| C-6 | 130 - 135 |

| C-7 | 130 - 135 |

| C-8 | 128 - 132 |

| C-8a | 135 - 140 |

| C≡N | 118 - 122 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its key functional groups.

| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2220 - 2240 | Strong, Sharp |

| C=N (Phthalazine ring) | 1550 - 1650 | Medium |

| C=C (Aromatic ring) | 1450 - 1600 | Medium to Weak |

| C-Cl (Chloroalkane) | 700 - 800 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

Mass Spectrometry (MS)

The mass spectrum, likely acquired using Electron Impact (EI) ionization, is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 189/191 | Molecular ion (with ³⁵Cl/³⁷Cl isotopes) |

| [M-Cl]⁺ | 154 | Loss of a chlorine radical |

| [M-HCN]⁺ | 162/164 | Loss of hydrogen cyanide |

| [C₇H₄N]⁺ | 102 | Fragmentation of the phthalazine ring |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These represent standard procedures for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the solution is free of any solid particles.

-

-

Instrumentation and Data Acquisition:

-

The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

For ¹H NMR, the spectral width is set to cover the aromatic region (e.g., 0-10 ppm). A sufficient number of scans (e.g., 16-64) are acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a wider spectral width is used (e.g., 0-200 ppm), and a larger number of scans are typically required due to the lower natural abundance of ¹³C. Proton decoupling is employed to simplify the spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation and Data Acquisition:

-

The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of a blank KBr pellet is recorded.

-

The sample spectrum is then acquired, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

A small amount of the solid sample is introduced into the mass spectrometer via a direct insertion probe.

-

The sample is vaporized by heating.

-

In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in a technique known as Electron Impact (EI) ionization.

-

-

Mass Analysis and Detection:

-

The resulting positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The ions are separated based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Synthesis and Characterization of 4-Chlorophthalazine-1-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Chlorophthalazine-1-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a feasible synthetic route based on established chemical transformations and provides predicted characterization data derived from analogous structures.

Synthetic Pathway

The synthesis of this compound is proposed as a two-step process commencing from phthalhydrazide (1,4-dihydroxyphthalazine). The initial step involves the dichlorination of phthalhydrazide to yield 1,4-dichlorophthalazine. The subsequent step is a regioselective nucleophilic aromatic substitution of one chlorine atom with a cyanide group.

Logical Workflow of Synthesis

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of the intermediate and the target molecule.

Synthesis of 1,4-Dichlorophthalazine

This procedure is based on established methods for the chlorination of phthalhydrazide.[1]

Materials:

-

Phthalhydrazide

-

Phosphorus oxychloride (POCl₃) or Phosphorus pentachloride (PCl₅)

-

Acetonitrile (solvent)

-

4-Dimethylaminopyridine (catalyst, optional)

-

Dichloromethane (for extraction)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of phthalhydrazide in acetonitrile is prepared.

-

A catalytic amount of 4-dimethylaminopyridine can be added.

-

Phosphorus oxychloride (or phosphorus pentachloride) is added portion-wise to the suspension. The amount of chlorinating agent should be in molar excess (e.g., 2-5 equivalents).

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-10 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice to quench the excess chlorinating agent.

-

The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate.

-

The product is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of solvents.

Synthesis of this compound

This proposed method is based on the principles of nucleophilic aromatic substitution on chloro-substituted nitrogen heterocycles. The regioselectivity for the substitution at the 1-position over the 4-position is anticipated due to electronic effects, though this may need to be confirmed experimentally.

Materials:

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (solvent)

-

Ethyl acetate (for extraction)

-

Water

Procedure:

-

To a solution of 1,4-dichlorophthalazine in DMF or DMSO in a round-bottom flask, an equimolar amount of potassium cyanide is added.

-

The reaction mixture is stirred at an elevated temperature (e.g., 50-100 °C). The progress of the reaction should be monitored by TLC to optimize for the formation of the monosubstituted product and minimize the formation of the dinitrile byproduct.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into a large volume of water.

-

The aqueous mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine to remove the solvent and any remaining cyanide salts.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired this compound.

Characterization Data

As no direct experimental data for this compound is readily available in the cited literature, the following tables present predicted physical and spectroscopic properties. These predictions are based on the known data of the starting material, 1,4-dichlorophthalazine, and the analysis of spectral data for structurally related phthalazine derivatives.[5][6][7][8][9][10][11][12]

Physical and Molecular Properties

| Property | Predicted Value |

| Molecular Formula | C₉H₄ClN₃ |

| Molecular Weight | 189.60 g/mol |

| Appearance | Expected to be a crystalline solid |

| Melting Point | Higher than 1,4-dichlorophthalazine (160-162 °C) |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) |

Spectroscopic Data (Predicted)

| Technique | Predicted Spectral Features |

| ¹H NMR | Aromatic protons on the benzene ring are expected to appear as multiplets in the range of δ 7.5-8.5 ppm. The exact chemical shifts and coupling patterns will depend on the electronic effects of the chloro and cyano groups. |

| ¹³C NMR | Aromatic carbons are expected in the δ 120-150 ppm range. The carbon of the nitrile group (C≡N) should appear around δ 115-120 ppm. The carbons attached to the chlorine and the nitrogen atoms will have distinct chemical shifts. For the parent phthalazine, carbon signals appear in the range of 125-150 ppm.[7] |

| IR (Infrared) | A sharp, strong absorption band characteristic of the C≡N stretching vibration is expected in the range of 2220-2260 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. C=C and C=N stretching vibrations of the aromatic rings will likely appear in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry (EI) | The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 189. A characteristic isotopic peak (M+2) at m/z 191 with an intensity of approximately one-third of the M⁺ peak will be present due to the ³⁷Cl isotope.[13] Fragmentation may involve the loss of the chlorine atom, the cyanide group, and the typical fragmentation pattern of the phthalazine ring system.[14][15] |

Safety Considerations

-

Chlorinating agents such as phosphorus oxychloride and phosphorus pentachloride are corrosive and react violently with water. Handle them with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Cyanide salts (KCN, NaCN) are highly toxic. Avoid inhalation of dust and contact with skin and eyes. All manipulations should be performed in a fume hood. Have a cyanide antidote kit readily available and be familiar with its use. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.

-

Organic solvents such as acetonitrile, dichloromethane, DMF, and DMSO are flammable and/or toxic. Handle them in a well-ventilated area and avoid sources of ignition.

This technical guide provides a foundational framework for the synthesis and characterization of this compound. Researchers should perform their own experimental optimizations and thorough characterization to validate these proposed methods and data.

References

- 1. CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines - Google Patents [patents.google.com]

- 2. 1,4-Dichlorophthalazine | C8H4Cl2N2 | CID 78490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 1,4-Dichlorophthalazine 95 4752-10-7 [sigmaaldrich.com]

- 5. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Phthalazine(253-52-1) 13C NMR spectrum [chemicalbook.com]

- 8. 1-Chlorophthalazine | C8H5ClN2 | CID 160793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. raco.cat [raco.cat]

- 15. raco.cat [raco.cat]

The Discovery of Phthalazine Derivatives: A Technical Guide for Researchers

Introduction: The phthalazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatile structure has allowed for the development of a wide array of derivatives with diverse therapeutic applications. This technical guide provides an in-depth review of the discovery of phthalazine derivatives, focusing on key synthetic methodologies, experimental protocols, and their mechanisms of action, particularly in the context of cancer therapy.

Core Synthetic Methodologies

The synthesis of the phthalazine core and its derivatives can be broadly categorized into several key strategies, often starting from readily available precursors like phthalic anhydride or its derivatives.

Synthesis of Phthalazinones from Phthalic Anhydride

A fundamental and widely used method for the synthesis of phthalazin-1(2H)-ones involves the condensation of phthalic anhydride with a hydrazine derivative. This reaction provides a straightforward entry into the core phthalazine structure.

Experimental Protocol: Synthesis of 4-(3-chloro-4-methylphenyl)phthalazin-1(2H)-one [1]

-

Aroylation of 2-chlorotoluene: 2-chlorotoluene is reacted with phthalic anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride, under Friedel-Crafts conditions to produce the corresponding 2-aroylbenzoic acid.

-

Cyclization with Hydrazine Hydrate: The resulting 2-(3-chloro-4-methylbenzoyl)benzoic acid (0.01 mol) is dissolved in absolute ethanol.

-

Hydrazine hydrate (0.015 mol) is added to the solution.

-

The reaction mixture is heated under reflux for 3 hours.

-

Upon cooling, the solid product precipitates.

-

The solid is collected by filtration and recrystallized from ethanol to yield 4-(3-chloro-4-methylphenyl)phthalazin-1(2H)-one.

-

Characterization: The product is characterized by spectroscopic methods. For example, the ¹H-NMR spectrum shows a characteristic signal for the methyl group at δ 2.35 ppm and a singlet for the NH proton at δ 10.5 ppm (exchangeable with D₂O). The IR spectrum displays characteristic absorption bands for the NH group at 3296 cm⁻¹ and the C=O group at 1665 cm⁻¹.[1]

Synthesis of 1,4-Dichlorophthalazine

1,4-Dichlorophthalazine is a key intermediate that allows for the introduction of various nucleophiles at the 1 and 4 positions of the phthalazine ring.

Experimental Protocol: Synthesis of 1,4-Dichlorophthalazine

-

Starting Material: Phthalhydrazide (2,3-dihydrophthalazine-1,4-dione) is used as the starting material.

-

Chlorination: Phthalhydrazide is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃.[2]

-

The reaction mixture is typically heated under reflux.

-

After completion of the reaction, the excess chlorinating agent is removed, often by distillation under reduced pressure.

-

The crude product is then purified, for example, by recrystallization, to yield 1,4-dichlorophthalazine.

N-Alkylation of Phthalazinones

The nitrogen atom at the 2-position of the phthalazinone ring can be readily alkylated to introduce a variety of side chains, which is a common strategy in the development of phthalazine-based drugs.

Experimental Protocol: General Procedure for N-Alkylation of 4-substituted-phthalazin-1(2H)-one [3][4]

-

Reaction Setup: A mixture of the 4-substituted-phthalazin-1(2H)-one (0.01 mol), an alkylating agent (e.g., ethyl chloroacetate, an alkyl halide) (0.01-0.03 mol), and a base such as anhydrous potassium carbonate (0.03 mol) is prepared in a suitable dry solvent like acetone or DMF.[3][4]

-

Reaction Conditions: The reaction mixture is heated under reflux for a period ranging from several hours to 24 hours, depending on the reactivity of the substrates.[4]

-

Work-up: After completion, the excess solvent is removed by distillation. The reaction mixture is then diluted with water, leading to the precipitation of the N-alkylated product.

-

Purification: The solid product is collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol.

Phthalazine Derivatives as Kinase Inhibitors

A significant area of research for phthalazine derivatives has been in the development of kinase inhibitors for cancer therapy, with a particular focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

VEGFR-2 Inhibition by Phthalazine Derivatives

Phthalazine-based compounds have been designed to target the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity and downstream signaling pathways that are crucial for angiogenesis.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay [5][6]

-

Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain. This is often done using a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.

-

Reagents: Recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), ATP, and a kinase assay buffer.

-

Procedure:

-

A master mix containing the kinase buffer, ATP, and substrate is prepared.

-

The test phthalazine derivative (dissolved in DMSO) and the VEGFR-2 enzyme are added to the wells of a microplate.

-

The kinase reaction is initiated by adding the master mix.

-

The plate is incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 45 minutes).

-

A detection reagent (e.g., ADP-Glo™) is added to stop the reaction and measure the remaining ATP.

-

The luminescence is read using a microplate reader.

-

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

Table 1: VEGFR-2 Inhibitory Activity of Selected Phthalazine Derivatives

| Compound ID | IC₅₀ (µM) against VEGFR-2 | Reference |

| 12b | 0.0178 | [7] |

| 13c | 2.5 | [8] |

| 6c | >10 | [8] |

| 12c | 2.7 | [8] |

| Sorafenib (Reference) | 0.0321 | [7] |

Phthalazine Derivatives as PARP Inhibitors

Another prominent application of phthalazine derivatives is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, which have shown significant promise in the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.

Experimental Protocol: In Vitro PARP-1 Inhibition Assay [9][10][11]

-

Assay Principle: This assay measures the inhibition of PARP-1-catalyzed poly(ADP-ribosyl)ation of a histone substrate.

-

Reagents: Recombinant human PARP-1 enzyme, histone H4 (as a substrate), NAD⁺ (as a co-substrate), and an assay buffer.

-

Procedure:

-

A 96-well plate is coated with histone H4.

-

The test phthalazine derivative and the PARP-1 enzyme are added to the wells.

-

The reaction is initiated by the addition of NAD⁺.

-

The plate is incubated to allow for the poly(ADP-ribosyl)ation reaction to occur.

-

The amount of poly(ADP-ribose) (PAR) formed is quantified using an anti-PAR antibody in an ELISA-like format.

-

-

Data Analysis: The IC₅₀ values are determined by measuring the reduction in PAR formation at various concentrations of the inhibitor.

Induction of Apoptosis by Phthalazine Derivatives

Many phthalazine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells. This is often mediated through the activation of caspase cascades.

Cytotoxicity Data of Phthalazine Derivatives

The in vitro cytotoxic activity of phthalazine derivatives is a critical measure of their potential as anticancer agents. This data is typically presented as IC₅₀ values against various cancer cell lines.

Table 2: Cytotoxicity of Selected Phthalazine Derivatives against Human Cancer Cell Lines

| Compound ID | IC₅₀ (µM) - HCT-116 (Colon) | IC₅₀ (µM) - MCF-7 (Breast) | IC₅₀ (µM) - HepG2 (Liver) | Reference |

| 9c | 1.58 | - | - | [7] |

| 12b | 0.32 | - | - | [7] |

| 13c | 0.64 | - | - | [7] |

| 2g | - | 0.15 | 0.18 | [2] |

| 4a | - | 0.12 | 0.09 | [2] |

| Doxorubicin (Reference) | - | - | - | |

| Sorafenib (Reference) | 3.23 | - | - | [7] |

The discovery of phthalazine derivatives has provided a rich source of compounds with significant therapeutic potential, particularly in the field of oncology. The synthetic versatility of the phthalazine core allows for extensive structure-activity relationship studies, leading to the optimization of potency and selectivity against various biological targets. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers in the field of drug discovery and development, facilitating the design and synthesis of novel phthalazine-based therapeutic agents. The continued exploration of this remarkable scaffold holds great promise for addressing unmet medical needs.

References

- 1. jpsbr.org [jpsbr.org]

- 2. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 4. sciforum.net [sciforum.net]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity and Stability of 4-Chlorophthalazine-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 4-Chlorophthalazine-1-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates available data on its synthesis, reactivity patterns, and stability profile, offering valuable insights for its application in research and development.

Core Compound Properties

While specific experimental data for this compound is limited in publicly available literature, its physicochemical properties can be inferred from its structural analogues and the nature of its constituent functional groups.

| Property | Data/Inferred Characteristics |

| Molecular Formula | C₉H₄ClN₃ |

| Molecular Weight | 189.61 g/mol |

| Appearance | Expected to be a crystalline solid. |

| Melting Point | Not explicitly reported. Likely to be a relatively high-melting solid, characteristic of planar aromatic heterocyclic compounds. |

| Boiling Point | Not reported. Expected to be high and likely to decompose at elevated temperatures. |

| Solubility | Expected to have low solubility in water and higher solubility in polar a-protic organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chlorinated solvents. |

| Stability | The stability of chloro-substituted nitrogen heterocycles can be influenced by the number and position of nitrogen atoms in the ring. The phthalazine nucleus, being electron-deficient, can influence the stability of the C-Cl bond. The compound should be stored in a cool, dry place, protected from light and moisture to prevent potential degradation. The presence of the electron-withdrawing nitrile group may further influence the stability of the molecule.[1] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves a palladium-catalyzed cyanation of 1,4-dichlorophthalazine.

Synthesis of this compound

A key method for the synthesis of this compound is the reaction of 1,4-dichlorophthalazine with a cyanide source, catalyzed by a palladium complex. This reaction selectively replaces one of the chloro groups with a nitrile group.

Experimental Protocol:

-

Reactants: 1,4-dichlorophthalazine (1 equivalent), Zinc cyanide (Zn(CN)₂) (1.05 equivalents).

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 equivalents).

-

Solvent: Anhydrous Dimethylformamide (DMF).

-

Procedure:

-

In a sealed tube, a mixture of 1,4-dichlorophthalazine, zinc cyanide, and tetrakis(triphenylphosphine)palladium(0) in anhydrous DMF is prepared.

-

The reaction vessel is degassed with an inert gas (e.g., argon) for approximately 10 minutes.

-

The mixture is then heated to 120°C for 2 hours.

-

After cooling to room temperature, the reaction mixture is diluted with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting residue is purified by silica gel chromatography (e.g., eluting with 20% ethyl acetate in hexane) to yield this compound.

-

References

Navigating the Solubility Landscape of 4-Chlorophthalazine-1-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Profile

4-Chlorophthalazine-1-carbonitrile possesses a rigid, aromatic phthalazine core, substituted with a polar cyano (-CN) group and a non-polar chloro (-Cl) group. This combination of functional groups suggests a nuanced solubility profile. The molecule has a calculated XLogP3 of 2.1, indicating a degree of lipophilicity.[1] Generally, organic compounds with polar functional groups tend to be more soluble in polar solvents, while larger non-polar hydrocarbon portions decrease solubility in polar solvents.[2]

Based on the available information for the related compound, 1-Chlorophthalazine, it is anticipated that this compound will exhibit low solubility in water and higher solubility in common organic solvents.[3][4][5] Qualitative data for 1-Chlorophthalazine indicates it is insoluble in water but soluble in dichloromethane, ethanol, and methanol.[3][4][5] It is also slightly soluble in DMSO and methanol.[4][5]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | Moderate to High | The nitrogen atoms in the phthalazine ring and the cyano group can act as hydrogen bond acceptors. |

| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions between the solvent and the polar functional groups of the solute are expected. Phthalonitrile, a related compound, is soluble in these solvents.[6] |

| Non-Polar | Hexane, Toluene | Low | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Similarities in polarity and the potential for dipole-dipole interactions suggest good solubility. 1-Chlorophthalazine is soluble in dichloromethane.[3][4][5] |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, established experimental methods should be employed. The following protocols describe two common and reliable techniques.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining thermodynamic solubility. It involves saturating a solvent with the solute at a constant temperature and then quantifying the dissolved solute.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Agitate the vials in a constant temperature water bath or incubator for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature until the undissolved solid has settled. Centrifugation can be used to expedite this process.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the sample with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[7][8]

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Isothermal Shake-Flask Method Workflow

Crystal Disappearance Method (Thermodynamic)

This method involves heating a suspension of the compound in a solvent until all the solid dissolves and then cooling it to observe the temperature of recrystallization. It is particularly useful for determining the temperature dependence of solubility.

Methodology:

-

Sample Preparation: Prepare a series of vials, each containing a known concentration of this compound in the chosen solvent.

-

Heating Cycle: Place the vials in a temperature-controlled apparatus equipped with a stirring mechanism and a light source to observe the dissolution. Gradually increase the temperature at a controlled rate (e.g., 0.5-2 K/hr) while continuously stirring.

-

Dissolution Point: Record the temperature at which the last solid particles of the compound dissolve completely. This is the saturation temperature for that specific concentration.

-

Data Analysis: Repeat the process for different concentrations to construct a solubility curve as a function of temperature.

Crystal Disappearance Method Workflow

Conclusion

While quantitative solubility data for this compound remains to be published, its molecular structure allows for informed predictions of its behavior in common organic solvents. It is anticipated to be soluble in polar aprotic and chlorinated solvents, with moderate solubility in polar protic solvents and poor solubility in non-polar media. For drug development and process chemistry applications, it is imperative to determine the precise solubility through rigorous experimental methods such as the isothermal shake-flask or crystal disappearance techniques. The protocols and predictive framework provided in this guide serve as a valuable resource for researchers initiating studies on this compound.

References

- 1. 1-Chlorophthalazine | C8H5ClN2 | CID 160793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. chembk.com [chembk.com]

- 4. 1-CHLOROPHTHALAZINE | 5784-45-2 [amp.chemicalbook.com]

- 5. 1-CHLOROPHTHALAZINE CAS#: 5784-45-2 [m.chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties and Synthesis of 1-Chlorophthalazine

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial research for "4-Chlorophthalazine-1-carbonitrile" yielded no available data. This guide focuses on the closely related and well-documented compound, 1-Chlorophthalazine , as a viable alternative for research and development in the phthalazine chemical space.

Introduction

Phthalazine derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1] These activities include but are not limited to antimicrobial, antifungal, antidepressant, and anticancer properties.[1][2] 1-Chlorophthalazine serves as a crucial intermediate in the synthesis of a variety of biologically active phthalazine derivatives. Its reactivity at the chloro-substituted position allows for the introduction of various functional groups, leading to the development of novel therapeutic agents. This document provides a comprehensive overview of the known physicochemical properties, a detailed experimental protocol for its synthesis, and its role as a precursor to bioactive molecules.

Physicochemical and Thermochemical Properties of 1-Chlorophthalazine

A summary of the key physicochemical and thermochemical data for 1-Chlorophthalazine is presented below. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅ClN₂ | [3][4][5] |

| Molecular Weight | 164.59 g/mol | [3][4] |

| CAS Number | 5784-45-2 | [3][4] |

| Melting Point | 108-116 °C | [3][5] |

| Boiling Point | 364.3 ± 15.0 °C (Predicted) | [3] |

| Appearance | Pale yellow to yellow crystals, powder, or crystalline powder | [3][5] |

| Solubility | Insoluble in water. Soluble in dichloromethane, ethanol, and methanol. | [3][6][7] |

| Density | 1.349 ± 0.06 g/cm³ (Predicted) | [3] |

| Flash Point | 233.8 °C | [6] |

| Vapor Pressure | 4.43E-07 mmHg at 25°C | [6] |

| pKa | 1.74 ± 0.10 (Predicted) | [3] |

| InChI Key | UCOVESIAFFGEOR-UHFFFAOYSA-N | [4][5][8] |

| SMILES | ClC1=NN=CC2=CC=CC=C12 | [5][9] |

Experimental Protocols: Synthesis of 1-Chlorophthalazine

1-Chlorophthalazine is conventionally synthesized from 1(2H)-phthalazinone. The following protocol is a detailed method for its preparation.

Materials and Equipment

-

1(2H)-phthalazinone

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

100-mL three-necked flask

-

Temperature probe

-

Condenser

-

Stirrer

-

Heating mantle

Synthesis Procedure

-

Reaction Setup: In a 100-mL, three-necked flask equipped with a temperature probe, condenser, and stirrer, charge one mole equivalent of 1(2H)-phthalazinone (e.g., 10 g) and 7.7 mole equivalents of phosphorus oxychloride (e.g., 82.5 g, 50.1 mL).[10]

-

Heating: Stir the resulting slurry and heat it to 70 °C using a heating mantle.[10]

-

Exothermic Reaction: Once the temperature reaches 70 °C, remove the heat source. An exothermic reaction may be observed.

-

Cooling: Allow the reaction mixture to cool to room temperature with continuous stirring.[10]

-

Quenching: Carefully and in portions, pour the cooled reaction mixture over 500 g of ice in a separate container.[10] This step should be performed in a well-ventilated fume hood due to the vigorous reaction and release of HCl gas.

-

Isolation: The crude 1-chlorophthalazine will precipitate as a solid. Isolate the product by filtration.

-

Washing: Wash the isolated solid with cold water to remove any remaining phosphorus-containing byproducts and acid.

-

Drying: Dry the product, preferably under vacuum, to a constant weight. The resulting compound is 1-chlorophthalazine.

A novel preparation method with a reduced amount of phosphorus oxychloride has also been reported, where one mole equivalent of 1(2H)-phthalazinone is reacted with 3.8 mole equivalents of phosphorus oxychloride at 80°C for 30 minutes.[10]

Visualization of Synthetic and Logical Pathways

The following diagrams illustrate the synthesis of 1-chlorophthalazine and its utility as a precursor for biologically active molecules.

Caption: Synthetic pathway for 1-Chlorophthalazine.

Caption: Role of 1-Chlorophthalazine in drug discovery.

Biological Relevance and Drug Development

1-Chlorophthalazine is a key starting material for the synthesis of various phthalazine derivatives with potential therapeutic applications. For instance, it is a direct precursor to hydralazine, a well-known antihypertensive drug.[11][12] Furthermore, recent studies have shown that derivatives of chlorophthalazine exhibit significant anticancer activity.[2] These compounds have been synthesized through microwave-assisted reactions of chlorophthalazine with hydrazine derivatives, amines, and active methylene compounds.[2]

Docking studies of these novel phthalazine derivatives have indicated that their anticancer activity may be attributed to the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair.[2] The phthalazine core structure plays a vital role in anchoring these compounds to the active site of the enzyme.[2] Other biologically active phthalazines have been investigated as inhibitors of various kinases, highlighting the broad therapeutic potential of this class of compounds.[1]

Conclusion

While direct thermochemical data for this compound is not currently available in the public domain, this guide provides a comprehensive overview of the closely related and synthetically important intermediate, 1-Chlorophthalazine. The presented data on its physicochemical properties, along with a detailed synthesis protocol, offers valuable information for researchers. The versatility of 1-Chlorophthalazine as a scaffold for generating diverse libraries of bioactive molecules, particularly in the realm of anticancer drug discovery, underscores its significance in medicinal chemistry. Further research into this and other phthalazine derivatives is warranted to explore their full therapeutic potential.

References

- 1. Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. 1-CHLOROPHTHALAZINE | 5784-45-2 [chemicalbook.com]

- 4. 1-Chlorophthalazine | C8H5ClN2 | CID 160793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Chlorophthalazine, 97% 10 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. chembk.com [chembk.com]

- 7. 1-CHLOROPHTHALAZINE CAS#: 5784-45-2 [m.chemicalbook.com]

- 8. 1-Chlorophthalazine | 5784-45-2 [sigmaaldrich.com]

- 9. 5784-45-2|1-Chlorophthalazine|BLD Pharm [bldpharm.com]

- 10. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]

- 11. US7807830B2 - Manufacture of pure hydralazine salts - Google Patents [patents.google.com]

- 12. US20070129546A1 - Manufacture of pure hydralazine salts - Google Patents [patents.google.com]

Methodological & Application

Synthetic Routes for the Preparation of 4-Chlorophthalazine-1-carbonitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-Chlorophthalazine-1-carbonitrile, a key intermediate in the development of various biologically active compounds. The synthetic strategy outlined herein is based on a two-step conversion from a readily available starting material, 1,4-dichlorophthalazine.

Introduction

Phthalazine derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous molecules with diverse pharmacological activities. The targeted synthesis of substituted phthalazines, such as this compound, is of great interest for the exploration of new chemical entities in drug discovery. This document details a robust synthetic pathway, providing experimental protocols and a summary of expected outcomes.

Synthetic Strategy Overview

The preparation of this compound is proposed via a two-step synthetic sequence starting from 1,4-dichlorophthalazine. Direct cyanation of chlorophthalazines has been reported to be challenging. Therefore, a more reliable route involves the initial conversion of one of the chloro groups to a more reactive iodo group, followed by a nucleophilic substitution with a cyanide source.

The overall synthetic workflow can be summarized as follows:

-

Synthesis of 1,4-Dichlorophthalazine: Preparation of the starting material from phthalhydrazide (2,3-dihydrophthalazine-1,4-dione).

-

Selective Mono-iodination: Conversion of 1,4-dichlorophthalazine to 4-chloro-1-iodophthalazine.

-

Cyanation: Reaction of 4-chloro-1-iodophthalazine with a cyanide reagent to yield the final product, this compound.

Data Presentation

The following table summarizes the key transformations and expected yields for the synthesis of this compound.

| Step | Reaction | Starting Material | Product | Reagents and Conditions | Typical Yield (%) |

| 1 | Chlorination | Phthalhydrazide | 1,4-Dichlorophthalazine | Phosphorus oxychloride (POCl₃), reflux | High |

| 2 | Selective Iodination | 1,4-Dichlorophthalazine | 4-Chloro-1-iodophthalazine | Sodium iodide, Hydriodic acid, Acetone, reflux | Moderate |

| 3 | Cyanation | 4-Chloro-1-iodophthalazine | This compound | Copper(I) cyanide (CuCN), Pyridine, heat | Moderate to High |

Experimental Protocols

Protocol 1: Synthesis of 1,4-Dichlorophthalazine

This protocol describes the conversion of phthalhydrazide to 1,4-dichlorophthalazine.

Materials:

-

Phthalhydrazide (2,3-dihydrophthalazine-1,4-dione)

-

Phosphorus oxychloride (POCl₃)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, carefully add phthalhydrazide to an excess of phosphorus oxychloride.

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction should be carried out in a well-ventilated fume hood.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with stirring.

-

A precipitate will form. Collect the solid product by filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the crude 1,4-dichlorophthalazine. The product can be further purified by recrystallization from a suitable solvent such as ethanol.

Protocol 2: Synthesis of 4-Chloro-1-iodophthalazine

This protocol details the selective mono-iodination of 1,4-dichlorophthalazine. This procedure is adapted from the synthesis of 1-iodophthalazine from 1-chlorophthalazine.[1]

Materials:

-

1,4-Dichlorophthalazine

-

Sodium iodide (NaI)

-

Hydriodic acid (HI, 57%)

-

Acetone

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Sodium thiosulfate solution

-

Filtration apparatus

Procedure:

-

Dissolve 1,4-dichlorophthalazine in acetone in a round-bottom flask.

-

Add a solution of sodium iodide in acetone to the flask.

-

Add a catalytic amount of hydriodic acid to the mixture.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture and pour it into cold water.

-

Decolorize the mixture by adding a sufficient amount of sodium thiosulfate solution.

-

The product will precipitate out of the solution. Collect the solid by filtration and wash with water.

-

Dry the crude 4-chloro-1-iodophthalazine. Further purification can be achieved by recrystallization.

Protocol 3: Synthesis of this compound

This protocol describes the final cyanation step to produce the target compound, adapted from the cyanation of iodophthalazines.[1]

Materials:

-

4-Chloro-1-iodophthalazine

-

Copper(I) cyanide (CuCN)

-

Pyridine (dry)

-

Round-bottom flask

-

Heating mantle with a stirrer

-

Thermometer

Procedure:

-

In a dry round-bottom flask, thoroughly mix 4-chloro-1-iodophthalazine and copper(I) cyanide.

-

Add dry pyridine to the mixture.

-

Heat the suspension with vigorous stirring in a preheated oil bath at 110-120 °C for a short duration (e.g., 10-30 minutes), as the reaction is reported to be rapid.[1]

-

Monitor the reaction by TLC.

-

Upon completion, pour the hot reaction mixture into a large volume of chilled water and stir.

-

The crude product will precipitate. Collect the solid by filtration and wash with water.

-

The product can be purified by recrystallization from a suitable solvent like diethyl ether or an ethanol/water mixture.

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthetic route for this compound.

Caption: Synthetic pathway for this compound.

Conclusion

The presented synthetic route offers a viable and reproducible method for the preparation of this compound. The protocols are based on established chemical transformations and can be adapted for scale-up in a laboratory setting. Researchers and drug development professionals can utilize this information for the synthesis of this key intermediate and its subsequent use in the development of novel therapeutic agents. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols for 4-Chlorophthalazine-1-carbonitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorophthalazine-1-carbonitrile is a versatile bifunctional heterocyclic compound poised to be a valuable precursor in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates a reactive chloro group, susceptible to nucleophilic substitution, and a cyano moiety that can undergo various transformations or act as a key pharmacophoric element. This document provides an overview of its potential synthetic applications, detailed experimental protocols for its derivatization, and a summary of expected reaction outcomes based on the chemistry of analogous phthalazine systems.

Introduction to this compound as a Synthetic Precursor

The phthalazine scaffold is a prominent feature in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and cardiovascular effects.[1][2] The presence of a chloro substituent at the 4-position and a carbonitrile at the 1-position of the phthalazine ring system in this compound offers two orthogonal handles for chemical modification.

The electron-withdrawing nature of the phthalazine ring system and the cyano group activates the chloro substituent towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a variety of functional groups, including amines, alcohols, thiols, and carbon nucleophiles. The resulting substituted phthalazine-1-carbonitriles can serve as advanced intermediates for the synthesis of complex molecular architectures. Furthermore, the chloro group can participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.[3][4]

Proposed Synthesis of this compound

Caption: Proposed synthetic pathway for this compound.

Key Applications and Reaction Protocols

Nucleophilic Aromatic Substitution (SNAr) Reactions

The primary application of this compound as a precursor lies in its reactivity towards a wide range of nucleophiles. The chloro group at the 4-position is readily displaced, allowing for the introduction of diverse functionalities.

Caption: General workflow for SNAr reactions of this compound.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagents and Conditions | Expected Product | Representative Yield (%) |

| Aniline | K₂CO₃, DMF, 120 °C | 4-Anilino-phthalazine-1-carbonitrile | 85-95 |

| Phenol | K₂CO₃, DMF, 100 °C | 4-Phenoxy-phthalazine-1-carbonitrile | 80-90 |

| Thiophenol | K₂CO₃, DMF, 80 °C | 4-(Phenylthio)-phthalazine-1-carbonitrile | 90-98 |

| Piperidine | K₂CO₃, Acetonitrile, Reflux | 4-(Piperidin-1-yl)-phthalazine-1-carbonitrile | 85-95 |

Yields are estimated based on analogous reactions with 1-chlorophthalazines.[5]

Protocol 3.1.1: Synthesis of 4-Anilino-phthalazine-1-carbonitrile (Representative Procedure)

-

To a solution of this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL) is added aniline (1.2 mmol) and potassium carbonate (2.0 mmol).

-

The reaction mixture is stirred at 120 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water (50 mL).

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 4-anilino-phthalazine-1-carbonitrile.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro group of this compound can also serve as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This opens up avenues for the synthesis of biaryl phthalazine derivatives.

Caption: Workflow for Suzuki-Miyaura coupling of this compound.

Table 2: Representative Suzuki-Miyaura Cross-Coupling Reactions

| Aryl Boronic Acid | Catalyst and Conditions | Expected Product | Representative Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O, Reflux | 4-Phenyl-phthalazine-1-carbonitrile | 70-85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₃PO₄, Dioxane, 100 °C | 4-(4-Methoxyphenyl)-phthalazine-1-carbonitrile | 75-90 |

| 3-Pyridylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 110 °C | 4-(Pyridin-3-yl)-phthalazine-1-carbonitrile | 65-80 |

Yields are estimated based on analogous Suzuki-Miyaura reactions with aryl chlorides.[3][4]

Protocol 3.2.1: Synthesis of 4-Phenyl-phthalazine-1-carbonitrile (Representative Procedure)

-

A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and sodium carbonate (2.0 mmol) is placed in a reaction vessel.

-

A degassed mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) is added.

-

The reaction mixture is heated to reflux under an inert atmosphere for 8-12 hours.

-

The progress of the reaction is monitored by TLC.

-

After completion, the mixture is cooled to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with ethyl acetate (2 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the pure 4-phenyl-phthalazine-1-carbonitrile.

Potential Signaling Pathway in Drug Discovery

Phthalazine derivatives are known to interact with various biological targets. For instance, some substituted phthalazines act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis.[5] The derivatization of this compound could lead to the discovery of novel kinase inhibitors.

Caption: Inhibition of the VEGFR-2 signaling pathway by a potential phthalazine derivative.

Conclusion

This compound represents a highly promising and versatile building block for organic synthesis. Its dual reactivity allows for the systematic and efficient generation of diverse libraries of phthalazine derivatives. The protocols outlined in this document, based on the well-established chemistry of related compounds, provide a solid foundation for researchers to explore the synthetic potential of this precursor in the development of novel pharmaceuticals and functional materials. Further investigation into the synthesis and reactivity of this specific molecule is warranted to fully unlock its capabilities.

References

- 1. jocpr.com [jocpr.com]

- 2. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

Applications of 4-Chlorophthalazine-1-carbonitrile in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophthalazine-1-carbonitrile is a key heterocyclic building block in medicinal chemistry, primarily recognized for its role as a crucial intermediate in the synthesis of potent enzyme inhibitors. Its unique structural features, including a reactive chlorine atom and a nitrile group on the phthalazine scaffold, make it a versatile precursor for the development of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinally relevant compounds, with a focus on Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.

Application Notes

Core Scaffold for PARP Inhibitors

This compound is a pivotal intermediate in the synthesis of several PARP inhibitors, most notably Olaparib, a clinically approved drug for the treatment of certain types of cancer. The phthalazinone core, derived from this starting material, mimics the nicotinamide moiety of the NAD+ substrate, enabling competitive inhibition of the PARP enzyme. The chlorine atom at the 4-position serves as a handle for introducing various substituents through nucleophilic substitution or cross-coupling reactions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Key Advantages:

-

Established Precedent: Its use in the synthesis of Olaparib provides a well-established foundation for its application in designing novel PARP inhibitors.

-

Synthetic Versatility: The reactive chlorine atom allows for diverse chemical modifications.

-

Potent Inhibition: The resulting phthalazinone scaffold is a validated pharmacophore for potent PARP inhibition.

Precursor for Kinase Inhibitors, including VEGFR-2 Inhibitors

The phthalazine scaffold is also a privileged structure in the design of kinase inhibitors. Derivatives of this compound have been explored as potent inhibitors of various kinases, including VEGFR-2, which is a key mediator of angiogenesis. By modifying the substituents on the phthalazine ring, researchers can achieve high affinity and selectivity for the ATP-binding site of specific kinases.

Therapeutic Potential:

-

Anti-angiogenic Agents: Inhibition of VEGFR-2 can disrupt the blood supply to tumors, making it a valuable strategy in cancer therapy.

-

Broad Applicability: The phthalazine core can be adapted to target other kinases involved in various diseases.

Quantitative Data

The following tables summarize the in vitro biological activity of representative compounds synthesized from phthalazine precursors, demonstrating the therapeutic potential of this scaffold.

| Compound Reference | Target | IC50 (nM) | Cell Line | Citation |

| Olaparib | PARP-1 | 5 | - | [1] |

| Olaparib | PARP-2 | 1 | - | [1] |

| Phthalazinone Derivative 23 | PARP-1 | - | Capan-1 (BRCA2-deficient) | [2] |

| Phthalazine Derivative 7f | VEGFR-2 | 80 | - | [3] |

| Phthalazine Derivative 8c | VEGFR-2 | 100 | - | [3] |

| Phthalazine Derivative 7a | VEGFR-2 | 110 | - | [3] |

Note: The IC50 values are indicative of the potency of the compounds and may vary depending on the assay conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound (General Procedure)

This protocol outlines a general two-step procedure for the synthesis of this compound, starting from phthalic anhydride.

Step 1: Synthesis of 4-Oxo-3,4-dihydrophthalazine-1-carbonitrile

-

To a solution of phthalic anhydride (1 eq.) in a suitable solvent (e.g., acetic acid), add hydrazine hydrate (1.1 eq.).

-

Reflux the mixture for 2-4 hours.

-

Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.

-

Wash the solid with water and dry to obtain 1(2H)-phthalazinone.

-

Treat the 1(2H)-phthalazinone with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to yield 1-chlorophthalazine.

-

The cyanation of 1-chlorophthalazine can be achieved using a cyanide source like copper(I) cyanide in a suitable solvent such as DMF or pyridine at elevated temperatures.

Step 2: Chlorination of 4-Oxo-3,4-dihydrophthalazine-1-carbonitrile

-

Suspend 4-Oxo-3,4-dihydrophthalazine-1-carbonitrile (1 eq.) in an excess of a chlorinating agent such as phosphorus oxychloride (POCl3).

-

Add a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Suzuki Cross-Coupling Reaction (General Procedure)

This protocol describes a general method for the palladium-catalyzed Suzuki cross-coupling of this compound with an arylboronic acid.

-

To a reaction vessel, add this compound (1 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and a base (e.g., K2CO3 or Cs2CO3, 2 eq.).

-

Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired coupled product.

Protocol 3: Nucleophilic Aromatic Substitution with Amines (General Procedure)

This protocol provides a general procedure for the reaction of this compound with an amine nucleophile.

-

Dissolve this compound (1 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).

-

Add the desired amine (1.1-1.5 eq.) and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA), 2 eq.).

-

Heat the reaction mixture to 60-100 °C and stir for 2-8 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

If a precipitate forms, collect it by filtration, wash with water, and dry.

-

If no precipitate forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Visualizations

Caption: Workflow for the synthesis and mechanism of action of phthalazinone-based PARP inhibitors.

Caption: Simplified overview of the VEGFR-2 signaling pathway and its inhibition.

Caption: General experimental workflow for the derivatization of this compound.

References

- 1. CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines - Google Patents [patents.google.com]

- 2. The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review [mdpi.com]

- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Microwave-Assisted Synthesis of 4-Chlorophthalazine-1-carbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the efficient synthesis of 4-chlorophthalazine-1-carbonitrile derivatives, leveraging the advantages of microwave-assisted organic synthesis. Phthalazine scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[1] The introduction of a carbonitrile group can serve as a key building block for the creation of novel therapeutic agents. Microwave irradiation offers a rapid and efficient alternative to conventional heating methods, often leading to higher yields and shorter reaction times.[2] This guide outlines a two-step synthetic pathway, commencing with the synthesis of the key intermediate, 1,4-dichlorophthalazine, followed by a regioselective cyanation. While a direct microwave-assisted protocol for the final cyanation step on the phthalazine core is not extensively documented, this guide provides a generalized protocol based on analogous microwave-assisted cyanation of heteroaryl chlorides.

Introduction

Phthalazine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in drug discovery due to their wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The functionalization of the phthalazine core is a key strategy for the development of new chemical entities with enhanced potency and selectivity. The synthesis of this compound provides a versatile intermediate where the chloro and cyano groups can be further modified to generate a library of novel compounds.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, accelerating reaction rates and improving yields.[2] The uniform and rapid heating provided by microwave irradiation can overcome the limitations of conventional heating methods, particularly for the synthesis of heterocyclic compounds.

This application note details a robust two-step method for the preparation of this compound, adaptable to microwave-assisted techniques for enhanced efficiency.

Synthetic Pathway Overview

The synthesis of this compound is proposed via a two-step sequence. The first step involves the conversion of phthalazine-1,4-dione to 1,4-dichlorophthalazine. The second step is the regioselective nucleophilic substitution of one chlorine atom with a cyanide group.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1,4-Dichlorophthalazine

This protocol is adapted from established literature procedures for the chlorination of phthalazine-1,4-dione.[3][4]

Materials:

-

Phthalazine-1,4-dione

-

Phosphorus oxychloride (POCl₃)

-

Acetonitrile (optional, as solvent)

-

4-Dimethylaminopyridine (DMAP) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst, optional)

-

Microwave synthesis vials

-

Magnetic stir bars

-

Rotary evaporator

-

Ice bath

-

Standard glassware for filtration and recrystallization

Microwave-Assisted Protocol:

-

In a dedicated microwave process vial equipped with a magnetic stir bar, add phthalazine-1,4-dione (1.0 equiv).

-

Add acetonitrile (5-8 times the weight of the starting material) and a catalytic amount of DMAP or DBU (0.01-0.1 equiv).

-

Slowly add phosphorus oxychloride (2.0 equiv) to the stirred suspension.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a controlled temperature (e.g., 80-120 °C) for a specified time (e.g., 10-30 minutes). Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the vial to room temperature.

-

Carefully pour the reaction mixture into an ice-water mixture to quench the excess POCl₃.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-